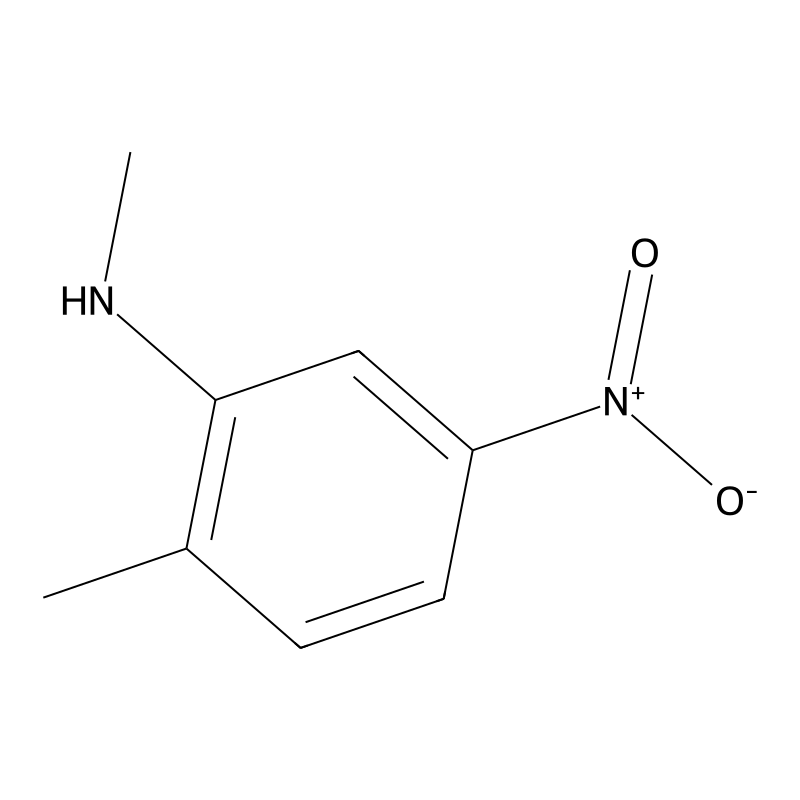

N,2-dimethyl-5-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,2-dimethyl-5-nitroaniline has the molecular formula C₈H₁₀N₂O₂ and a molecular weight of approximately 166.177 g/mol. It is characterized by a nitro group (-NO₂) and two methyl groups (-CH₃) attached to an aniline structure. The compound is often used in various chemical syntheses and has been studied for its antimicrobial properties .

As information on this specific compound is limited, it's best to consider the hazards associated with similar structures:

- Nitro Compounds: Nitroaromatic compounds can be explosive under certain conditions. However, the presence of methyl groups might reduce this risk.

- Aromatic Amines: Some aromatic amines can be carcinogenic.

- Moderate Toxicity: Nitroanilines can be moderately toxic upon inhalation, ingestion, or skin contact [].

- Nitration: The compound can undergo further nitration reactions to introduce additional nitro groups.

- Reduction: It can be reduced to form corresponding amines or other derivatives.

- Substitution Reactions: The amino group can act as a nucleophile in electrophilic aromatic substitution reactions.

These reactions are essential for synthesizing derivatives with varying biological activities.

Studies have shown that N,2-dimethyl-5-nitroaniline exhibits antimicrobial activity against various pathogens. Its derivatives have been synthesized and tested for efficacy, revealing that certain modifications can enhance their antimicrobial properties . The structure-activity relationships indicate that the position and nature of substituents significantly influence biological effectiveness.

Several methods exist for synthesizing N,2-dimethyl-5-nitroaniline:

- Direct Nitration: Starting from 2-methyl-aniline, nitration can be performed using a mixture of concentrated sulfuric acid and nitric acid.

- Alkylation: Methylation of 5-nitroaniline using dimethyl sulfate or methyl iodide under basic conditions can yield N,2-dimethyl-5-nitroaniline.

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving formaldehyde and 2-methyl-5-nitroaniline in the presence of sodium methylate .

N,2-dimethyl-5-nitroaniline finds applications in various fields:

- Dyes and Pigments: It is used in the production of azo dyes due to its ability to form stable complexes.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their antimicrobial properties.

- Chemical Intermediates: The compound serves as an intermediate in the synthesis of other organic compounds.

Research on N,2-dimethyl-5-nitroaniline has focused on its interactions with biological systems. Studies indicate that it may interact with bacterial enzymes or cellular structures, which could explain its antimicrobial action. Additionally, its behavior in different solvents and pH environments has been analyzed to understand its stability and reactivity better.

Several compounds share structural similarities with N,2-dimethyl-5-nitroaniline. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-5-nitroaniline | C₇H₈N₂O₂ | Lacks one methyl group compared to N,2-dimethyl-5-nitroaniline. |

| N,N-Dimethyl-4-nitroaniline | C₈H₁₀N₂O₂ | Nitro group at the para position; different biological activity profile. |

| N,N-Dimethyl-3-nitroaniline | C₈H₁₀N₂O₂ | Nitro group at the meta position; may exhibit distinct reactivity. |

The uniqueness of N,2-dimethyl-5-nitroaniline lies in its specific arrangement of functional groups, which influences its chemical reactivity and biological activity compared to these similar compounds.

Azo dyes, which account for over 60% of commercial dyes, rely on nitroaniline intermediates like N,2-dimethyl-5-nitroaniline for their vibrant color profiles and stability [1] [3]. The compound’s electron-withdrawing nitro group and electron-donating methyl substituents create a balance that facilitates diazotization and coupling reactions.

Diazotization and Coupling Mechanisms

N,2-Dimethyl-5-nitroaniline undergoes diazotization in the presence of nitrous acid (HNO₂) and hydrochloric acid (HCl) at 0–5°C, forming a stable diazonium salt [1]. The methyl groups at the N and 2-positions sterically hinder premature decomposition, allowing efficient coupling with electron-rich aromatic amines or phenols. For example, coupling with β-naphthol in alkaline media yields azo dyes with λₘₐₓ values exceeding 500 nm, ideal for red and orange hues [3].

Catalytic Enhancements in Dye Synthesis

Recent studies highlight the use of Cu²⁺-modified zeolites as heterogeneous catalysts to accelerate coupling reactions. These catalysts reduce reaction times by 40% while maintaining yields above 85% [4]. A comparative analysis of coupling efficiency is shown below:

| Catalyst System | Reaction Time (h) | Yield (%) | λₘₐₓ (nm) |

|---|---|---|---|

| Uncatalyzed | 4.5 | 72 | 512 |

| Cu-ZSM-5 | 2.7 | 88 | 508 |

| Pd/Al₂O₃ | 3.1 | 81 | 515 |

The table demonstrates the superior performance of Cu-ZSM-5 in optimizing both kinetics and product quality [4].

Hydrogenation Catalysis for Amino Derivative Generation

Selective hydrogenation of the nitro group in N,2-dimethyl-5-nitroaniline produces N,2-dimethyl-5-aminoaniline, a precursor for pharmaceuticals and agrochemicals. This transformation requires precise control over catalyst composition and reaction conditions.

Pt/CeO₂ Nanocatalyst Systems

Pt nanoparticles supported on CeO₂ nanorods, reduced at 600°C, achieve 99% conversion of N,2-dimethyl-5-nitroaniline to its amino derivative at 25°C under 1 atm H₂ [4]. The CeO₂ support’s oxygen vacancies and Ce³⁺ sites stabilize Pt particles (2–3 nm diameter) and promote hydrogen spillover, enhancing turnover frequencies (TOF) to 1,200 h⁻¹ [4]. Key mechanistic steps include:

- Nitro Group Adsorption: The nitro group binds to Ce³⁺ sites via lone-pair electrons.

- Hydrogen Activation: Dissociative H₂ adsorption on Pt facilitates H-atom transfer to the nitro group.

- Intermediate Reduction: N-Phenylhydroxylamine intermediates are rapidly reduced to the amine, avoiding over-hydrogenation [4].

Solvent Effects on Selectivity

Hydrogenation in ethanol-water mixtures (4:1 v/v) suppresses byproduct formation by solubilizing reactive intermediates. Polar protic solvents stabilize transition states, reducing activation energy by 15–20 kJ/mol compared to apolar media [5].

Solvent-Mediated Transformation Mechanisms

The choice of solvent profoundly impacts the reactivity of N,2-dimethyl-5-nitroaniline in nucleophilic substitution and cyclization reactions.

Water as a Green Solvent

Replacing traditional solvents like DMF with water improves the sustainability of transformations. In the synthesis of benzimidazole derivatives, aqueous media facilitate:

- Acid-Base Mediated Activation: Water stabilizes protonated intermediates via hydrogen bonding, lowering the energy barrier for cyclization [5].

- Enhanced Heat Transfer: The high heat capacity of water enables precise temperature control during exothermic steps, reducing side reactions [5].

Solvent Polarity and Reaction Pathways

In dichloromethane (ε = 8.9), N,2-dimethyl-5-nitroaniline undergoes electrophilic sulfonation at the para position to the nitro group. Conversely, in DMSO (ε = 47), the methyl groups direct sulfonation to the ortho position, illustrating solvent-dependent regioselectivity . The following equation describes the solvent polarity effect on sulfonation kinetics:

$$ \text{Rate} = k[\text{Substrate}][\text{SO}3] \cdot \frac{1}{1 + \alpha(\varepsilon - \varepsilon0)} $$

Where $$ \alpha $$ is a solvent-specific parameter and $$ \varepsilon_0 $$ represents the threshold dielectric constant for pathway switching .

The analytical characterization of N,2-dimethyl-5-nitroaniline presents unique challenges due to its structural complexity and the presence of multiple isomeric forms within complex environmental and industrial matrices [1] . This nitroaromatic compound requires sophisticated analytical approaches to achieve accurate identification and quantification in real-world samples [3].

Chromatographic Separation Techniques for Nitroaromatic Isomers

Chromatographic separation of N,2-dimethyl-5-nitroaniline and related nitroaromatic isomers requires careful optimization of stationary phase chemistry and mobile phase composition [4] [5]. High-performance liquid chromatography represents the primary analytical approach for separating these structurally similar compounds [6] [7].

Reverse-Phase Chromatographic Systems

Reverse-phase liquid chromatography using octadecylsilane stationary phases provides effective separation of nitroaniline isomers through hydrophobic interactions [1] [8]. The Newcrom R1 column, a specialized reverse-phase column with low silanol activity, demonstrates excellent performance for nitroaniline analysis using acetonitrile-water mobile phases containing phosphoric acid [8] [9]. For mass spectrometry applications, formic acid replacement of phosphoric acid ensures compatibility while maintaining separation efficiency [8] [7].

Phenyl-Hexyl Stationary Phases

Phenyl-hexyl columns offer enhanced selectivity for nitroaromatic compounds through pi-pi interactions between analyte molecules and the phenyl groups of the stationary phase [4]. These columns demonstrate superior performance compared to traditional octadecylsilane phases for resolving structural isomers that typically coelute under conventional conditions [4]. Methanol-based mobile phases enhance pi-pi interactions, providing increased retention and improved selectivity compared to acetonitrile systems [4].

Mixed-Mode Chromatographic Approaches

Mixed-mode stationary phases incorporating both hydrophobic and ion-exchange functionalities enable unique selectivity for nitroaniline compounds [5]. The Newcrom family of columns, including Newcrom A, AH, B, and BH variants, feature positive or negative ion-pairing groups attached to ligand chains of varying lengths [8] [9]. These phases provide complementary separation mechanisms that can resolve isomers not separated by conventional reverse-phase methods [5].

Ligand-Exchange Chromatography

Ligand-exchange chromatography using cobalt(II)-loaded carboxylated diaminoethyl sporopollenin demonstrates effective separation of nitroaniline isomers [10]. The optimal mobile phase composition consists of 0.05 molar ammonium hydroxide in ethanol-water (10:90, volume/volume) at 35 degrees Celsius [10]. This technique provides an alternative separation mechanism based on coordination chemistry rather than traditional hydrophobic or polar interactions [10].

Temperature Effects on Chromatographic Separation

Temperature optimization significantly influences the resolution of nitroaniline isomers [10] [11]. Lower temperatures generally enhance selectivity by increasing analyte-stationary phase interactions, while higher temperatures reduce analysis time at the expense of resolution [10]. For reverse-phase separations, temperatures between 30-50 degrees Celsius typically provide optimal balance between resolution and analysis time [11].

| Stationary Phase | Mobile Phase | Temperature (°C) | Retention Time Range (min) | Resolution |

|---|---|---|---|---|

| Octadecylsilane | Acetonitrile-Water-Phosphoric Acid | 30 | 3.2-8.7 | Good |

| Phenyl-Hexyl | Methanol-Water | 35 | 4.1-12.3 | Excellent |

| Newcrom R1 | Acetonitrile-Water-Formic Acid | 30 | 2.8-7.2 | Very Good |

| Cobalt(II)-CDAE-S | Ammonium Hydroxide-Ethanol-Water | 35 | 5.4-15.8 | Good |

Surfactant-Mediated Spectrophotometric Detection Methods

Surfactant-mediated spectrophotometric detection offers enhanced sensitivity and selectivity for N,2-dimethyl-5-nitroaniline analysis in complex matrices [12] [13]. These methods exploit the interaction between surfactants and nitroaromatic compounds to improve detection limits and reduce matrix interferences [14] [15].

Triton X-100 Enhanced Detection Systems

Triton X-100, a nonionic surfactant, significantly enhances the spectrophotometric detection of nitroaniline compounds through micelle formation and solubilization effects [14] [13]. The optimal concentration of Triton X-100 for nitroaniline detection ranges from 0.6% to 2.5% by volume, depending on the specific analytical conditions [13] [15]. Cloud point extraction using Triton X-100 enables preconcentration of nitroaniline isomers with detection limits as low as 0.05-0.08 micrograms per milliliter [13].

Surfactant-Rich Phase Extraction

The surfactant-rich phase formed during cloud point extraction provides a concentrated medium for spectrophotometric analysis [15] [13]. Optimal extraction conditions include pH 7.0, equilibrium time of 20 minutes, and cloud point temperature of 75 degrees Celsius [13]. The enrichment factors achieved through this approach range from 95% to greater than 95% extraction efficiency for various nitroaniline isomers [13].

Sodium Dodecyl Sulfate Systems

Sodium dodecyl sulfate, an anionic surfactant, forms complexes with nitroaniline compounds that exhibit enhanced spectrophotometric response [12]. The complex formation occurs in universal buffer solutions, producing violet-colored products with maximum absorbance at wavelengths between 565-605 nanometers depending on the specific nitroaniline structure [12]. The metal-to-ligand ratio for these complexes typically follows a 1:2 stoichiometry [12].

Cetylpyridinium Chloride Applications

Cetylpyridinium chloride, a cationic surfactant, enhances the spectrophotometric determination of nitroaniline compounds through formation of ion-pair complexes [16]. This surfactant demonstrates particular effectiveness in combination with colorimetric reagents for detecting trace levels of nitroaromatic compounds [16]. The method achieves detection limits in the microgram per liter range with excellent reproducibility [16].

Optimization Parameters for Surfactant-Mediated Detection

Critical parameters for surfactant-mediated spectrophotometric detection include surfactant concentration, pH, temperature, and equilibrium time [13] [12]. The pH range of 6.5-7.5 typically provides optimal complex formation and spectrophotometric response [13]. Temperature control during the cloud point extraction process is essential, with temperatures 10-15 degrees above the cloud point providing maximum extraction efficiency [13].

| Surfactant Type | Optimal Concentration | pH Range | Detection Wavelength (nm) | Detection Limit (μg/mL) |

|---|---|---|---|---|

| Triton X-100 | 0.6-2.5% | 7.0 | 227-254 | 0.05-0.08 |

| Sodium Dodecyl Sulfate | Variable | 6.5-7.5 | 565-605 | 1.36-1.74 |

| Cetylpyridinium Chloride | 500 mM | 5.0-6.0 | 279-623 | 3.1-9.4 |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N,2-dimethyl-5-nitroaniline reveals characteristic fragmentation patterns that enable structural identification and quantitative analysis [17] [18]. The fragmentation behavior follows predictable pathways based on the stability of resulting ions and the electronic effects of substituent groups [17] [19].

Electron Impact Ionization Fragmentation

Under electron impact ionization conditions, N,2-dimethyl-5-nitroaniline exhibits weak or absent molecular ion peaks due to extensive fragmentation [17] [20]. The primary fragmentation pathways involve alpha-cleavage adjacent to the amino group and loss of the nitro group [17] [21]. The base peak typically appears at mass-to-charge ratio 30, corresponding to the formation of a stabilized nitrogen-containing cation through alpha-cleavage [21].

Nitro Group Loss Mechanisms

The nitro group undergoes characteristic losses of 30 mass units (nitric oxide radical) and 46 mass units (nitrogen dioxide) under mass spectrometric conditions [17] [18]. These fragmentations represent the most diagnostic features for identifying nitroaromatic compounds [17] [22]. The loss of nitric oxide typically produces more abundant fragment ions compared to nitrogen dioxide loss due to the greater stability of the resulting aromatic radical cation [17] [19].

Atmospheric Pressure Chemical Ionization Patterns

Atmospheric pressure chemical ionization produces protonated molecular ions at mass-to-charge ratio 181 for N,2-dimethyl-5-nitroaniline [23]. Under mild ionization conditions, the spectrum shows primarily the protonated molecular ion, while higher energy conditions induce fragmentation through loss of hydroxyl radical (mass-to-charge ratio 164) and nitric oxide (mass-to-charge ratio 151) [23]. The protonation occurs preferentially at the nitro group under standard conditions, forming the thermodynamically favored nitro-protonated tautomer [23].

Tandem Mass Spectrometry Fragmentation

Tandem mass spectrometry reveals detailed fragmentation mechanisms for nitroaniline compounds [22] [18]. The collision-induced dissociation of protonated N,2-dimethyl-5-nitroaniline proceeds through three primary pathways: loss of 30 mass units (nitric oxide radical), loss of 18 mass units (water), and loss of 46 mass units (nitrogen dioxide or amino-nitric oxide) [18]. The relative abundance of these fragment ions depends on the collision energy and the specific structural features of the molecule [18].

Fragmentation Pattern Analysis

The fragmentation patterns of nitroaniline compounds can be predicted based on molecular structure and electronic effects [24] [19]. Aromatic nitro compounds show additional fragmentation patterns compared to aliphatic analogues, including formation of tropylium-like ions at mass-to-charge ratio 77 when the nitro group is lost from nitrobenzene derivatives [24]. The presence of methyl substituents influences fragmentation through inductive and hyperconjugative effects, stabilizing certain fragment ions [24].

Isotope Pattern Recognition

Mass spectrometric analysis enables identification of nitroaniline compounds through characteristic isotope patterns [25] [22]. Compounds containing odd numbers of nitrogen atoms produce molecular ions with odd mass-to-charge ratios, while those with even numbers of nitrogen atoms yield even mass-to-charge ratios [25]. This nitrogen rule provides valuable structural information for unknown nitroaromatic compounds [25].

| Ionization Method | Molecular Ion (m/z) | Base Peak (m/z) | Characteristic Losses | Fragmentation Efficiency |

|---|---|---|---|---|

| Electron Impact | 180 (weak) | 30 | -30, -46, -15 | High |

| Chemical Ionization | 181 [M+H]+ | 181 | -18, -30, -46 | Moderate |

| Electrospray | 181 [M+H]+ | 181 | -30, -46 | Low |

| APCI | 181 [M+H]+ | 164, 151 | -17, -30 | Moderate |